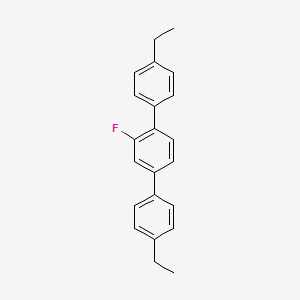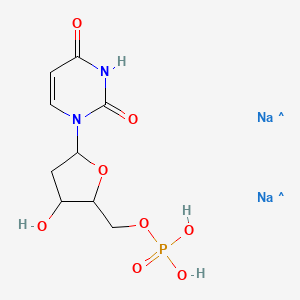
Deoxyuridine monophosphate disodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of deoxyuridine monophosphate disodium begins with uridine monophosphate. The enzyme nucleoside monophosphate kinase converts uridine monophosphate and ATP to uridine diphosphate and ADP. In the presence of excess ATP, the enzyme ribonucleotide reductase catalyzes the formation of deoxyuridine diphosphate, which is then converted to deoxyuridine triphosphate. Finally, deoxyuridine triphosphate is converted to deoxyuridine monophosphate through the addition or removal of phosphate groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of synthetic organic chemistry techniques. The compound is synthesized in a controlled environment to ensure high purity and yield. The process often involves the use of high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% .
化学反应分析
Types of Reactions
Deoxyuridine monophosphate disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form deoxyuridine.
Substitution: The phosphate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substituting agents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include deoxythymidine monophosphate, deoxyuridine, and various substituted derivatives .
科学研究应用
Deoxyuridine monophosphate disodium has a wide range of scientific research applications, including:
Biology: Utilized in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential use in treating various cancers, including squamous cell cancer.
Industry: Employed in the production of nucleotides and other biochemical compounds.
作用机制
Deoxyuridine monophosphate disodium exerts its effects by serving as a substrate for the enzyme thymidylate synthase. This enzyme catalyzes the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is essential for DNA synthesis. The inhibition of this conversion can control bacterial and eukaryotic cell growth .
相似化合物的比较
Similar Compounds
- Uridine monophosphate disodium
- Deoxycytidine monophosphate disodium
- Deoxyuridine triphosphate sodium salt
- Uridine triphosphate trisodium salt hydrate
Uniqueness
Deoxyuridine monophosphate disodium is unique in its role as a precursor to deoxythymidine monophosphate, making it essential for DNA synthesis. Its ability to be used as a reference substrate in chemotherapy studies further highlights its importance in scientific research .
属性
分子式 |
C9H13N2Na2O8P |
|---|---|
分子量 |
354.16 g/mol |
InChI |
InChI=1S/C9H13N2O8P.2Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)19-6(5)4-18-20(15,16)17;;/h1-2,5-6,8,12H,3-4H2,(H,10,13,14)(H2,15,16,17);; |
InChI 键 |
CWTUMDATELIIAI-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)O)O.[Na].[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



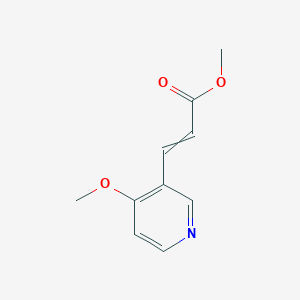
![3-[(Tert-butoxycarbonyl)amino]-4-(pyridin-3-yl)butanoic acid](/img/structure/B12516143.png)
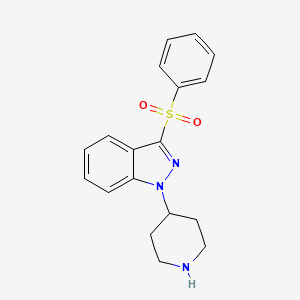
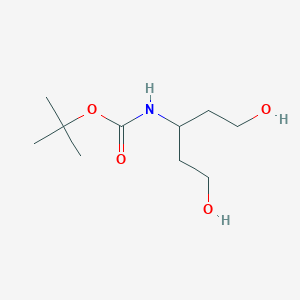
![1H-Indazole, 3-[(4-methylphenyl)sulfonyl]-1-(3-pyrrolidinylmethyl)-](/img/structure/B12516157.png)
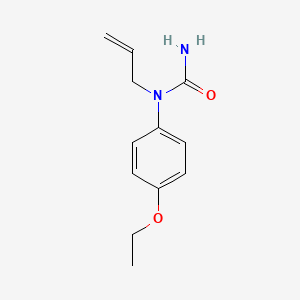

![Pyrimidine, 5-(diethoxymethyl)-2-[(trimethylsilyl)ethynyl]-](/img/structure/B12516167.png)
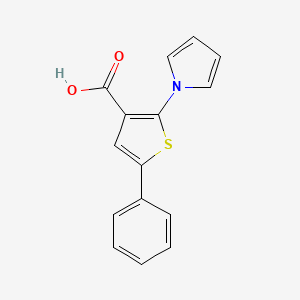
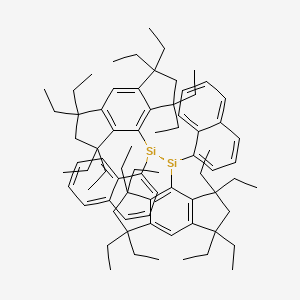
![Benzothiazole, 2-[(1-methyl-1-phenylethyl)thio]-](/img/structure/B12516183.png)
